1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene
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Overview
Description
Photochemical and Electrochemical Z-E Isomerization Analysis
The first paper discusses the synthesis of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene stereoisomers, which are structurally related to the compound of interest due to the presence of ethoxy groups and a benzene ring. The study focuses on the photochemical and electrochemical isomerization of these compounds, which is relevant to understanding the behavior of double bonds in similar structures. The electrochemical isomerization mechanism was explored and verified through digital simulation, providing insights into the kinetic parameters of the process .
Molecular Structure Analysis
The second paper provides an analysis of a molecule with a central benzene ring and ethoxy functionality, which is structurally similar to 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene. The non-planar structure of the molecule and the dihedral angles formed by the substituents with the benzene ring are of particular interest. The study also highlights the presence of intramolecular hydrogen bonds that stabilize the molecular conformation, which could be relevant for understanding the stability of similar compounds .
Physical and Chemical Properties Analysis
In the third paper, the focus is on ethyl 3-carboxy-5-nitrobenzoate, which shares the ethoxy and nitro functional groups with the compound . The paper provides details on the dihedral angles between the substituents and the benzene ring, which could be compared to those in 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene. The crystal structure is described, including hydrogen bonding and C-H interactions, which are important for understanding the physical properties of such compounds .
Synthesis and Crystal Structure Analysis
The fourth paper describes the synthesis and crystal structure of a new compound, 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene. Although the functional groups differ, the synthesis methods and crystallographic data could provide a useful comparison for the synthesis and structure of 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene. The paper details how the compound forms a 2-D structure through hydrogen bonding, which extends into a 3-D network, a feature that could be relevant for the compound of interest .
properties
IUPAC Name |
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11-7-5-4-6-10(11)8-9(2)12(13)14/h4-8H,3H2,1-2H3/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQACPGNUJJIEOZ-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene |
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